N,1-dimethyl-1H-indazole-3-carboxamide

Structure-Activity Relationship Cannabinoid Receptor Binding Medicinal Chemistry

N,1-Dimethyl-1H-indazole-3-carboxamide is the critical indazole-3-carboxamide scaffold for synthesizing potent synthetic cannabinoid receptor agonists (SCRAs) like ADB-BUTINACA. SAR data show that indazole cores provide markedly higher CB1/CB2 affinity than indole or 7-azaindole analogs. Even minor substituent changes alter potency by orders of magnitude, making this specific scaffold essential for reproducible pharmacology, toxicology standard development, and CYP metabolism studies. Insist on ≥98% purity and verified enantiopurity when procuring.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 335030-25-6
Cat. No. B3126574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,1-dimethyl-1H-indazole-3-carboxamide
CAS335030-25-6
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NN(C2=CC=CC=C21)C
InChIInChI=1S/C10H11N3O/c1-11-10(14)9-7-5-3-4-6-8(7)13(2)12-9/h3-6H,1-2H3,(H,11,14)
InChIKeyDXESIOGIYNKDQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,1-Dimethyl-1H-indazole-3-carboxamide (CAS 335030-25-6): A Versatile Scaffold for Medicinal Chemistry and Synthetic Cannabinoid Research


N,1-Dimethyl-1H-indazole-3-carboxamide (CAS 335030-25-6) is an organic heterocyclic compound belonging to the indazole-3-carboxamide family [1]. It is a versatile small molecule scaffold and a valuable intermediate in organic synthesis , notably used in the synthesis of the antiemetic drug Granisetron . This compound serves as the core structural framework for a large class of highly potent synthetic cannabinoid receptor agonists (SCRAs), including ADB-BUTINACA [2].

Why N,1-Dimethyl-1H-indazole-3-carboxamide (CAS 335030-25-6) Cannot Be Replaced by a Generic Indazole or Indole Analog in Research


Generic substitution of N,1-dimethyl-1H-indazole-3-carboxamide with other indazole-3-carboxamides, indole-3-carboxamides, or 7-azaindole analogs is scientifically untenable due to pronounced structure-activity relationship (SAR) discontinuities. Research demonstrates that for a given amino acid side-chain, the indazole core provides consistently higher CB1/CB2 receptor affinity and functional potency compared to indole or 7-azaindole cores [1]. Furthermore, within the indazole-3-carboxamide class, even minor modifications to the 1-position substituent (e.g., N1-methyl vs. N1-butyl) or the amide moiety (e.g., N-methyl vs. tert-leucinamide) can result in orders-of-magnitude differences in receptor binding affinity and in vivo cannabimimetic activity [1][2]. Substituting this specific scaffold with a 'similar' heterocycle introduces uncontrolled variables that compromise experimental reproducibility and invalidate comparisons with published data.

Quantitative Evidence for Selecting N,1-Dimethyl-1H-indazole-3-carboxamide (CAS 335030-25-6) Over Related Scaffolds


Indazole Core Confers Superior CB1 Receptor Binding Affinity Compared to Indole and 7-Azaindole Cores

For a given amino acid-derived side chain (tert-leucinamide), the indazole core demonstrates significantly higher CB1 receptor binding affinity than the corresponding indole or 7-azaindole cores. In a systematic study, the indazole analog (ADB-BUTINACA) showed a Ki of 0.299 nM, compared to 1.2 nM for the indole analog and 8.7 nM for the 7-azaindole analog [1]. This demonstrates a clear scaffold-dependent potency hierarchy.

Structure-Activity Relationship Cannabinoid Receptor Binding Medicinal Chemistry

Tert-Leucinamide Side Chain Enhances Potency 100-Fold Over Valinamide and 1,000-Fold Over Phenylalaninamide Analogs

Within the indazole core series, the tert-leucinamide (ADB-) side chain confers dramatically higher CB1 receptor functional potency compared to valinamide (AB-) and phenylalaninamide (APP-) side chains. The tert-leucinamide derivative (ADB-BUTINACA) demonstrated an EC50 of 6.2 nM in a membrane potential assay, whereas the valinamide analog was approximately 100-fold less potent and the phenylalaninamide analog was essentially inactive up to 10,000 nM [1]. This SAR is consistent across multiple assay formats.

Structure-Activity Relationship Cannabinoid Receptor Agonist Functional Potency

ADB-BUTINACA (Indazole Core, Tert-Leucinamide Side Chain) Demonstrates Robust In Vivo Cannabimimetic Activity at Low Doses

In a radiobiotelemetric study in mice, ADB-BUTINACA (indazole core, tert-leucinamide side chain) elicited a pronounced hypothermic response at a dose of 0.1 mg/kg, a classic in vivo measure of cannabimimetic activity. In contrast, the phenylalaninamide analog (APP-BUTINACA) failed to elicit any hypothermic response up to the maximally tested dose of 10 mg/kg, yielding an in vivo potency ranking of ADB-BUTINACA > ADB-P7AICA > APP-BUTINACA [1].

In Vivo Pharmacology Cannabimimetic Activity Behavioral Pharmacology

ADB-BUTINACA Exhibits Rapid Absorption and Short Detection Window In Vivo

A pharmacokinetic study in guinea pigs following intraperitoneal administration of ADB-BUTINACA demonstrated rapid absorption, with a Tmax of 20-24 minutes and a short elimination half-life (T1/2) of approximately 34 minutes [1]. The parent compound was undetectable in blood after 2 hours. This contrasts with longer-lasting SCRAs like 5F-ADB or MDMB-4en-PINACA, though direct comparative PK data in the same study is not available.

Pharmacokinetics Forensic Toxicology Metabolism

ADB-BUTINACA Metabolism is Primarily Mediated by CYP3A4, CYP2C19, and CYP3A5

In vitro reaction phenotyping studies established that ADB-BUTINACA is rapidly eliminated via CYP3A4-, CYP2C19-, and CYP3A5-mediated metabolism pathways [1]. This metabolic profile is shared with some but not all indazole-3-carboxamide SCRAs; for example, AB-FUBINACA metabolism is predominantly mediated by CYP3A4 and CYP2C9 [2]. Differences in CYP isoform specificity can impact drug-drug interaction potential and inter-individual variability in metabolism.

Drug Metabolism Cytochrome P450 Forensic Toxicology

Enantiomeric Purity Significantly Impacts CB1/CB2 Receptor Activation Potency of Indazole-3-Carboxamides

For indazole-3-carboxamide SCRAs, the (S)-enantiomer consistently demonstrates enhanced potency at both CB1 and CB2 receptors compared to the (R)-enantiomer. For example, (S)-AB-FUBINACA was approximately 4-fold more potent than (R)-AB-FUBINACA at CB1 [1]. Seized samples overwhelmingly contain the (S)-enantiomer (93.6-99.3%), highlighting the importance of enantiopure reference standards for accurate quantification and pharmacological characterization [1].

Chirality Enantiospecific Pharmacology Analytical Chemistry

Validated Research and Industrial Applications for N,1-Dimethyl-1H-indazole-3-carboxamide (CAS 335030-25-6) and Its Derivatives


Synthesis and Pharmacological Profiling of Novel Synthetic Cannabinoid Receptor Agonists (SCRAs)

N,1-Dimethyl-1H-indazole-3-carboxamide serves as the core scaffold for the synthesis of potent SCRAs, including ADB-BUTINACA [1]. Researchers can utilize this building block to create systematic libraries of analogs with varied amino acid-derived side chains (e.g., valinamide, tert-leucinamide, phenylalaninamide) to explore structure-activity relationships (SARs) at CB1 and CB2 receptors [2]. The quantitative SAR data provided in Section 3 (e.g., the ~100-fold potency difference between tert-leucinamide and valinamide analogs) provides a framework for rational compound design and selection [2].

Development of Analytical Reference Standards for Forensic Toxicology

The indazole-3-carboxamide scaffold is a critical component of numerous SCRA reference standards used in forensic and clinical toxicology laboratories. Given the demonstrated importance of enantiopurity, with the (S)-enantiomer predominating in seized samples (93.6-99.3%) [3], procurement of chirally pure reference materials based on this core is essential for accurate identification and quantification of SCRA abuse. The rapid metabolism and short detection window of derivatives like ADB-BUTINACA (T1/2 ~34 min) [4] inform the selection of appropriate biological matrices (e.g., urine over blood) and target metabolites for analytical method development [5].

In Vitro Metabolism and CYP Enzyme Interaction Studies

Derivatives of N,1-dimethyl-1H-indazole-3-carboxamide, such as ADB-BUTINACA, are valuable probes for studying human cytochrome P450 (CYP) enzyme-mediated drug metabolism. The compound is rapidly metabolized by CYP3A4, CYP2C19, and CYP3A5 [5], a distinct profile compared to other SCRAs like AB-FUBINACA (predominantly CYP3A4 and CYP2C9) [3]. This makes it a useful tool compound for investigating isoform-specific metabolism, predicting potential drug-drug interactions, and developing targeted analytical methods for urinary metabolite biomarkers [5].

In Vivo Pharmacology and Toxicology Studies of Cannabimimetic Activity

The indazole-3-carboxamide core, when combined with a tert-leucinamide side chain (ADB-BUTINACA), produces robust in vivo cannabimimetic effects at low doses (0.1 mg/kg), as measured by hypothermia in mice [2]. In contrast, analogs with a phenylalaninamide side chain (APP-BUTINACA) are inactive up to 10 mg/kg [2]. This stark difference in in vivo potency provides researchers with a valuable set of positive and negative control compounds for behavioral and physiological studies of cannabinoid receptor activation. The established pharmacokinetic profile in guinea pigs (Tmax, Cmax, T1/2) [4] further supports the design of in vivo dosing regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,1-dimethyl-1H-indazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.